molecular formula C15H12F3NO B3154426 N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 77620-80-5

N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B3154426
CAS No.: 77620-80-5
M. Wt: 279.26 g/mol
InChI Key: KKNAGWFXTJSISY-UHFFFAOYSA-N
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Description

N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry and drug discovery. Its structure, which combines a phenylacetamide core with a trifluoromethylphenyl group, provides a unique combination of physicochemical properties that are advantageous for developing new biologically active agents.

The phenylacetamide scaffold is a core structure in a wide array of chemical compounds with diverse biological activities. nih.gov Derivatives of phenylacetamide have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and anticoagulant agents. smolecule.comijper.org The versatility of the phenylacetamide core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for biological screening. ijper.org The amide linkage in phenylacetamides is a key structural feature, providing a stable connection between the phenyl and acetyl groups while also being capable of participating in hydrogen bonding, a crucial interaction in many biological systems.

The study of various N-phenylacetamide derivatives has revealed important structure-activity relationships. For instance, the nature and position of substituents on the phenyl rings can dramatically influence the biological activity of the molecule. This has led to the development of numerous derivatives with tailored properties for specific biological targets.

The incorporation of a trifluoromethyl (-CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates. uni.lu The 3-(trifluoromethyl)phenyl moiety in this compound imparts several beneficial properties to the molecule.

The trifluoromethyl group is highly electronegative and can significantly alter the electronic properties of the phenyl ring, which can in turn influence how the molecule interacts with its biological targets. uni.lu Furthermore, the lipophilicity of the trifluoromethyl group can improve a molecule's ability to cross cell membranes, a critical factor for the bioavailability of many drugs. uni.lu Another key advantage of the trifluoromethyl group is its metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, which can lead to a longer duration of action in the body. The trifluoromethyl group can also act as a bioisostere for other chemical groups, allowing for the fine-tuning of a molecule's size, shape, and electronic distribution to optimize its binding to a biological target. nist.gov

While extensive research on this compound as a standalone therapeutic agent is not widely documented, its core structure serves as a valuable prototypical scaffold in the design and synthesis of more complex and potent biologically active molecules. nih.gov The combination of the phenylacetamide framework and the trifluoromethylphenyl moiety provides a foundation upon which additional chemical complexity can be built to target specific biological pathways.

For example, the this compound core has been incorporated into larger molecules designed as kinase inhibitors for the treatment of diseases such as acute myeloid leukemia. nih.gov In these more complex derivatives, the this compound portion of the molecule often plays a crucial role in establishing the correct orientation and binding interactions within the target protein.

The study of this compound and its simple derivatives can provide valuable insights into the fundamental interactions between this chemical scaffold and biological systems. This knowledge can then be used to guide the design of next-generation therapeutic agents with improved efficacy and selectivity. The relative simplicity of its synthesis also makes it an attractive starting point for the development of more elaborate molecular architectures.

Below is a table summarizing the physicochemical properties of a closely related compound, N-(2-methylpropyl)-2-[3-(trifluoromethyl)phenyl]acetamide, which provides an indication of the general characteristics of this class of molecules. smolecule.com

PropertyValue
Molecular Formula C13H16F3NO
Molecular Weight 259.27 g/mol
Physical State Solid
Solubility Moderately soluble in water; more soluble in organic solvents

Spectroscopic data for a related compound, N-(3-(trifluoromethyl)phenyl)acetamide, is presented in the table below, offering a reference for the characterization of similar structures. uni.lu

Spectroscopic Data
Molecular Formula C9H8F3NO
Monoisotopic Mass 203.0558 Da
Predicted XlogP 2.6

Properties

IUPAC Name

N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO/c16-15(17,18)12-6-4-5-11(9-12)10-14(20)19-13-7-2-1-3-8-13/h1-9H,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKNAGWFXTJSISY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N Phenyl 2 3 Trifluoromethyl Phenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide, a combination of ¹H-NMR, ¹³C-NMR, and 2D-NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is anticipated to show distinct signals corresponding to the different types of protons in the molecule. The amide proton (N-H) would typically appear as a broad singlet in the downfield region (δ 9.0-10.0 ppm). The methylene (B1212753) protons (-CH₂-) would present as a singlet around δ 3.8-4.0 ppm. The aromatic protons on the N-phenyl ring and the 3-(trifluoromethyl)phenyl ring would exhibit complex multiplet patterns in the range of δ 7.0-7.8 ppm.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework. The carbonyl carbon (C=O) of the amide group is expected to resonate significantly downfield, typically in the δ 165-170 ppm region. The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to coupling with the three fluorine atoms. Aromatic carbons would generate a series of signals between δ 110-140 ppm. The methylene carbon (-CH₂-) signal is expected around δ 40-45 ppm. Combining 1D and 2D NMR experiments is a powerful approach for determining the connectivity of carbons and protons in complex organic structures. mdpi.com

2D-NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for definitive assignments. mdpi.com A COSY spectrum would reveal proton-proton coupling correlations within the aromatic rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

AssignmentPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Amide (N-H)9.0 - 10.0 (s, 1H)-
Methylene (-CH₂-)3.8 - 4.0 (s, 2H)40 - 45
Aromatic (Ar-H)7.0 - 7.8 (m, 9H)110 - 140
Carbonyl (C=O)-165 - 170
Trifluoromethyl (-CF₃)-~124 (q)

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. thermofisher.com These two methods are complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. thermofisher.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band for the amide C=O stretching vibration, typically found around 1660-1680 cm⁻¹. The N-H stretching vibration of the secondary amide would appear as a sharp peak in the region of 3250-3350 cm⁻¹. The C-F stretching vibrations associated with the -CF₃ group are expected to produce very strong and characteristic bands in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: In the Raman spectrum, the aromatic ring vibrations are often strong, providing a distinct fingerprint. The C=O stretch is also Raman active. The symmetric C-F stretching modes of the trifluoromethyl group would also be observable. Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the molecule.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR/Raman)
N-H (Amide)Stretching3250 - 3350Medium / Medium
C-H (Aromatic)Stretching3000 - 3100Medium / Strong
C-H (Methylene)Stretching2850 - 2960Medium / Medium
C=O (Amide I)Stretching1660 - 1680Strong / Medium
N-H (Amide II)Bending1510 - 1550Strong / Weak
C=C (Aromatic)Stretching1450 - 1600Medium-Strong / Strong
C-F (-CF₃)Stretching1100 - 1350Very Strong / Medium

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental formula of a compound. nih.gov For this compound (C₁₅H₁₂F₃NO), the calculated monoisotopic mass is 291.0871 g/mol . HRMS can measure this mass with high accuracy (typically within 5 ppm), confirming the molecular formula.

Beyond molecular weight, HRMS provides structural information through the analysis of fragmentation patterns. In electron ionization (EI) or electrospray ionization (ESI-MS/MS), the molecule would undergo characteristic fragmentation. Key fragmentation pathways would likely include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Amide Bond Cleavage: Scission of the amide bond (C-N) is a common fragmentation pathway, leading to characteristic ions.

McLafferty Rearrangement: If sterically possible, this rearrangement could occur.

Loss of Neutral Fragments: Loss of small, stable molecules such as CO, CF₃, or parts of the aromatic rings.

Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure, confirming the connectivity of the different subunits.

IonFormulaCalculated m/zDescription
[M+H]⁺C₁₅H₁₃F₃NO⁺292.0949Protonated Molecular Ion
[M]⁺˙C₁₅H₁₂F₃NO⁺˙291.0871Molecular Ion
[M-C₈H₆F₃]⁺C₇H₆NO⁺120.0449Fragment from C-C bond cleavage
[M-C₇H₅O]⁺C₈H₇F₃N⁺174.0531Fragment from amide bond cleavage
[C₇H₆N]⁺C₇H₆N⁺104.0495Aniline (B41778) fragment ion

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Elucidation and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of structural information for this compound, including exact bond lengths, bond angles, and torsion angles.

The analysis would reveal the conformation of the molecule in the solid state, particularly the rotational angles around the C-N amide bond and the C-C bonds connecting the rings to the central acetamide (B32628) moiety. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking. The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor, making N-H···O hydrogen bonds a likely feature of the crystal packing, potentially forming chains or sheets of molecules. nih.govresearchgate.net

ParameterTypical ValueInformation Provided
Bond Lengths (e.g., C=O, C-N, C-C)C=O: ~1.23 Å; C-N: ~1.33 ÅConfirms bond orders and hybridization
Bond Angles (e.g., O=C-N)~120°Defines local geometry
Torsion AnglesVariableDescribes molecular conformation and planarity
Crystal System & Space Groupe.g., Monoclinic, P2₁/cDescribes the symmetry of the unit cell
Intermolecular InteractionsN-H···O H-bonds: ~2.9 ÅExplains crystal packing and stability

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Behavior

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound would be characterized by absorptions arising from π → π* transitions within the two aromatic rings and n → π* transitions associated with the non-bonding electrons on the carbonyl oxygen.

The phenyl and 3-(trifluoromethyl)phenyl groups would give rise to strong π → π* absorption bands, typically below 280 nm. The carbonyl group's weak n → π* transition would likely be observed as a shoulder on the tail of the stronger π → π* bands. The exact position and intensity of these bands can be influenced by the solvent polarity.

TransitionExpected λₘₐₓ (nm)Description
π → π~200 - 280Electronic transitions within the aromatic rings
n → π~280 - 320Electronic transition of the carbonyl group (often weak)

Fluorescence Spectroscopy for Elucidating Emissive Properties and Excited State Dynamics

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. This technique provides insights into the molecule's emissive properties and the dynamics of its excited states. For a molecule like this compound, the presence of aromatic rings suggests it may exhibit fluorescence.

An experiment would involve recording an emission spectrum by scanning the emission wavelengths while holding the excitation wavelength fixed (typically at the λₘₐₓ from the UV-Vis spectrum). The resulting spectrum would reveal the wavelength of maximum fluorescence emission and the quantum yield, which is a measure of the efficiency of the fluorescence process. The difference between the absorption and emission maxima (the Stokes shift) provides information about the structural changes the molecule undergoes in the excited state.

Thermal Analysis Techniques (e.g., TG-DTA) for Investigating Thermal Stability and Decomposition Pathways

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the physical and chemical changes that occur in a substance as a function of temperature. abo.fi

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated at a constant rate. For this compound, the TGA curve would show a stable baseline up to the onset of decomposition. The temperature at which significant mass loss begins indicates the thermal stability of the compound. The subsequent steps in the mass loss curve would correspond to the fragmentation and volatilization of different parts of the molecule, providing information on its decomposition pathway.

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as they are heated. The DTA curve would show endothermic peaks corresponding to phase transitions like melting. Exothermic peaks would indicate processes such as crystallization or decomposition. Combining TGA and DTA allows for a comprehensive understanding of the thermal behavior, distinguishing between mass loss events and other thermal processes. abo.fi For this compound, one would expect to observe a sharp endothermic peak corresponding to its melting point, followed by exothermic peaks associated with its decomposition at higher temperatures.

Based on a comprehensive search for scientific literature, it is not possible to generate an article on the computational chemistry and theoretical investigations of This compound that adheres to the specific and detailed outline provided.

The searches did not yield any published research, studies, or data repositories containing the specific computational analyses requested—such as Density Functional Theory (DFT) calculations, molecular docking simulations, Frontier Molecular Orbital (HOMO/LUMO) analysis, Molecular Electrostatic Potential (MESP), Natural Bond Orbital (NBO) analysis, or advanced topological analyses (AIM, RDG, ELF, LOL, FUKUI)—for this exact chemical compound.

While research exists for structurally similar acetamide derivatives, using that information would be scientifically inaccurate and would not pertain to the subject of your request. The generation of thorough, informative, and scientifically accurate content, including data tables and detailed research findings, requires pre-existing computational studies that appear to be unavailable in the public domain for "this compound." Therefore, the creation of the requested article cannot be completed.

Structure Activity Relationship Sar Studies of N Phenyl 2 3 Trifluoromethyl Phenyl Acetamide Derivatives

Impact of the 3-(Trifluoromethyl)phenyl Moiety on Molecular Recognition, Receptor Binding, and Enzyme Inhibition

The 3-(trifluoromethyl)phenyl group is a critical component that significantly influences the pharmacological profile of this class of compounds. The trifluoromethyl (CF3) group's unique electronic properties and steric bulk are instrumental in molecular recognition and binding affinity.

The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of fluorine atoms, which can enhance interactions with biological targets. nih.gov Furthermore, its lipophilicity is a key factor, often improving a molecule's ability to cross cell membranes and access binding sites. nih.govresearchgate.net The increased stability and metabolic resistance conferred by the CF3 group also contribute to its prevalence in medicinal chemistry. nih.gov

Research on related structures highlights the importance of this moiety. For instance, in a series of N-Aryl-N′-methylguanidines targeting the NMDA receptor, replacing a 3-iodo substituent with a 3-trifluoromethyl group resulted in a nearly two-fold improvement in binding affinity. nih.gov In another study on aryl acetamide (B32628) triazolopyridazines, the substitution of a methyl group with a trifluoromethyl group led to a 10-fold increase in potency, underscoring the beneficial effect of the CF3 group. nih.gov The orientation of this group is also crucial; studies have shown that a freely rotating N′-(3-(trifluoromethyl)-phenyl) group was necessary for high binding affinity, as cyclized, rigid analogs showed significantly lower affinity. nih.gov

The trifluoromethylphenyl moiety often engages in hydrophobic and electrostatic interactions within the binding pockets of enzymes and receptors. acs.org The replacement of a CF3 group in one glucocorticoid receptor ligand with other groups altered its functional behavior from an agonist to an antagonist, demonstrating that this moiety can be pivotal in determining the specific biological response. researchgate.net

Systematic Modifications at the N-phenyl Position and Their Influence on Biological Activities and Selectivity

The N-phenyl ring serves as a crucial site for modification to fine-tune the biological activity and selectivity of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide derivatives. Alterations to this ring can modify the compound's steric, electronic, and hydrophobic properties, thereby influencing its interaction with the target protein.

Structure-activity relationship studies on related N-aryl acetamides have demonstrated the importance of substitutions on this pendant aryl ring. In one antimalarial series, an analog with an unsubstituted N-phenyl ring was found to be inactive, indicating that substitutions are essential for activity. nih.gov The nature and position of these substituents are critical. For example, in a series of thiazolyl N-benzyl-substituted acetamides, which share a similar structural template, substituents at the 4-position of the N-benzyl ring were found to be critical for achieving maximum anticancer activity. chapman.edu

The electronic nature of the substituents can play a significant role. Studies on aryl acetamide triazolopyridazines showed a preference for electron-withdrawing groups on the aryl tail group. nih.gov The synergy of a 3,4-dichloro substitution pattern in one series resulted in high potency. nih.gov The following table summarizes SAR findings from a study on antimalarial N-aryl acetamides, illustrating the impact of N-phenyl ring substitutions on activity. nih.gov

CompoundN-phenyl SubstitutionEC50 (µM)
Analog 11Unsubstituted>10
Compound 14-methylphenoxy0.82
Analog 144-(trifluoromethyl)phenoxy0.49
Analog 173-methylphenoxy1.13

These data clearly show that substitutions are required for activity and that electron-withdrawing groups like 4-(trifluoromethyl)phenoxy can enhance potency compared to electron-donating or unsubstituted analogs. nih.gov

Elucidation of the Role of the Acetamide Linker in Molecular Recognition and Functional Activity

The acetamide linker connecting the two phenyl rings is not merely a spacer but plays an active role in molecular recognition and functional activity. Its structural properties, including rigidity and hydrogen bonding capacity, are vital for correctly orienting the aromatic moieties within a target's binding site.

The acetamide group contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can form key interactions with amino acid residues in a protein target. The planarity and restricted rotation around the amide bond help to confer a specific, predictable conformation to the molecule, which can be crucial for high-affinity binding.

In studies comparing different linker types, acetamide derivatives have shown superiority. For instance, in a series of compounds targeting Cryptosporidium, acetamide derivatives demonstrated improved potency over their urea (B33335) counterparts, highlighting the favorable characteristics of the acetamide linker for that specific target. nih.gov

Furthermore, the integrity of the acetamide backbone is often essential. In one study, while N-methyl substitution on the amide nitrogen was tolerated, substitution on the alpha-carbon of the acetamide resulted in inactive compounds. nih.gov This suggests that the steric bulk and conformational flexibility around the linker are tightly constrained for effective biological activity. The widespread use of the N-(substituted phenyl)acetamide scaffold in molecules with diverse biological activities further attests to the linker's importance in drug design. iucr.org

SAR Investigations Correlating Specific Molecular Features with Distinct Mechanistic Pathways and Biological Outcomes

Comprehensive SAR investigations allow for the correlation of specific molecular features with distinct biological outcomes, such as potency, selectivity, and mechanism of action. By analyzing the effects of various substitutions across the this compound scaffold, clear patterns emerge.

One of the most significant features is the trifluoromethyl group itself. As previously noted, its presence is often correlated with enhanced potency. nih.govnih.gov However, its influence can be more profound, dictating the mechanistic pathway. In a study of glucocorticoid receptor ligands, the replacement of a central CF3 group with a bulkier, non-fluorinated group like benzyl (B1604629) converted the molecule from an agonist to an antagonist. researchgate.net This switch is believed to occur because the new group forces a key alpha-helix (helix 12) in the receptor to adopt an "open" conformation, which is characteristic of antagonist binding. researchgate.net

The following table summarizes key correlations between molecular features and biological outcomes based on various studies.

Molecular FeatureModificationObserved Biological Outcome
3-(Trifluoromethyl)phenyl MoietyReplacement of 3-iodo with 3-CF3~2-fold increase in NMDA receptor binding affinity. nih.gov
3-(Trifluoromethyl)phenyl MoietyReplacement of CF3 with a benzyl groupSwitch from glucocorticoid receptor agonist to antagonist. researchgate.net
N-phenyl PositionAddition of 4-fluoro or 3,4-dichloro groupsDramatic increase in anti-cryptosporidium potency. nih.gov
Acetamide LinkerSubstitution on the alpha-carbonComplete loss of antimalarial activity. nih.gov
Overall StructureSpecific acetamidopyrimidin-4-yloxy substitution on N-phenylHigh selectivity for FLT3-ITD mutant kinase over wild-type. nih.govresearchgate.net

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for Optimization

The SAR data gathered from derivatives of this compound provide the foundation for pharmacophore modeling and other ligand-based drug design strategies. nih.gov A pharmacophore model is an abstract representation of the key molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—that are essential for a molecule's biological activity. dovepress.com

Based on the SAR studies, a pharmacophore model for this class of compounds would likely include:

A hydrophobic/aromatic feature corresponding to the 3-(trifluoromethyl)phenyl ring. The trifluoromethyl group itself could be defined as a strong electron-withdrawing or hydrophobic feature.

A second aromatic feature representing the N-phenyl ring. This feature would include vectors indicating where substitutions are favorable for activity.

A hydrogen bond donor feature for the amide N-H group.

A hydrogen bond acceptor feature for the amide C=O group.

Exclusion volumes in regions where steric bulk is detrimental, such as at the alpha-carbon of the acetamide linker. nih.gov

Once developed, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel molecules that possess the required features in the correct spatial arrangement. dovepress.com This approach can accelerate the discovery of new lead compounds with potentially higher potency or improved selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies can also be performed to create a mathematical correlation between the chemical structures of the analogs and their observed biological activities. researchgate.net These models can then predict the activity of newly designed, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates and optimize the lead structure more efficiently. researchgate.net

Mechanistic Biological Studies of N Phenyl 2 3 Trifluoromethyl Phenyl Acetamide Preclinical in Vitro Focus

Identification and Characterization of Putative Molecular Targets

In preclinical in vitro research, derivatives and structural analogs of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide have been investigated to identify and characterize their molecular targets, which are crucial for understanding their mechanism of action. These studies have pointed towards enzymes, receptors, and ion channels as potential interaction points.

One of the primary molecular targets identified for trifluoromethyl-substituted phenylacetamide derivatives is the neuronal voltage-sensitive sodium channel (VSSC) . In studies on anticonvulsant properties, a potent derivative containing a 3-(trifluoromethyl)anilide group was found to be a moderate binder to site 2 of the VSSC. nih.gov This interaction suggests a mechanism for its observed anticonvulsant effects, as VSSCs are critical for regulating neuronal excitability.

In the context of anticancer research, a key molecular target for a related compound, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has been identified as FMS-like Tyrosine Kinase 3 (FLT3) . nih.gov This compound acts as a potent inhibitor, showing selectivity for the internal tandem duplication (ITD) mutant of FLT3, which is a driver mutation in acute myeloid leukemia (AML). nih.gov

Other research into structurally similar acetamide (B32628) derivatives has suggested additional targets. For instance, certain N-phenyl-2-(phenyl-amino) acetamide derivatives have been designed as inhibitors of Factor VIIa , a serine protease involved in the blood coagulation cascade. ijper.org In the field of anti-angiogenesis, the glycolytic enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase-3 (PFKFB3) has been identified as a target for compounds aimed at inhibiting vessel sprouting. unimi.it For antibacterial applications, microbial DNA gyrase has been explored as a potential target for related heterocyclic acetamide hybrids. researchgate.net

Putative Molecular TargetAssociated Biological ActivityKey FindingsRelevant Compound Class/Derivative
Voltage-Sensitive Sodium Channels (VSSC), Site 2AnticonvulsantModerate binding affinity observed. nih.gov3-(Trifluoromethyl)anilide derivative of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide nih.gov
FMS-like Tyrosine Kinase 3 (FLT3-ITD)Anticancer (AML)Potent and selective inhibition of the FLT3-ITD mutant. nih.govN-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide nih.gov
Factor VIIaAnticoagulantDerivatives designed to show inhibitory affinity. ijper.orgN-phenyl-2-(phenyl-amino) acetamide derivatives ijper.org
PFKFB3Anti-angiogenicInhibition impairs vessel sprouting and reduces glycolysis. unimi.itSelective PFKFB3 inhibitors unimi.it

Enzyme Kinetic Studies and Detailed Inhibition Mechanism Determination

Enzyme kinetic studies are fundamental to elucidating the precise mechanism by which a compound inhibits its target. For derivatives of this compound, such investigations have provided insights into their mode of action, particularly in the context of cancer therapy.

Research on a potent FMS-like Tyrosine Kinase 3 (FLT3) inhibitor, a derivative of (trifluoromethyl)phenyl)acetamide, demonstrated that the compound suppresses the autophosphorylation of the FLT3 kinase. nih.gov This direct inhibition of enzymatic activity is a critical step in its anticancer effect, disrupting the downstream signaling pathways that promote cancer cell proliferation. nih.gov

While detailed kinetic studies (e.g., determination of Ki values, analysis of Lineweaver-Burk plots) for this compound itself are not extensively detailed in the available literature, studies on analogous acetamide-sulfonamide scaffolds targeting other enzymes, such as urease, have revealed specific inhibition mechanisms. semanticscholar.org These related compounds have been shown to act as competitive or mixed-type inhibitors, binding to the enzyme's active site through electrostatic interactions and hydrogen bonds. semanticscholar.org Such findings provide a framework for the types of inhibitory mechanisms that trifluoromethyl-substituted phenylacetamides might employ against their respective enzymatic targets.

Cellular Pathway Modulation and Signal Transduction Investigations in Model Systems

The biological activity of this compound and its analogs is ultimately realized through the modulation of intracellular signaling pathways. In vitro studies using various model cell systems have been instrumental in mapping these effects.

In acute myeloid leukemia (AML) cell lines positive for the FLT3-ITD mutation, a trifluoromethyl-phenyl acetamide derivative was shown to potently suppress the phosphorylation of FLT3 kinase. nih.gov This initial action triggers a cascade of downstream effects, including the inhibition of critical cell survival and proliferation pathways. nih.gov Consequently, treatment with the compound leads to the induction of apoptosis (programmed cell death) and arrests the cell cycle in the G0/G1 phase, preventing the cancer cells from replicating. nih.gov

In the context of anti-angiogenic activity, inhibition of the enzyme PFKFB3 by selective inhibitors has been shown to modulate the VEGF/VEGFR2 pathway in endothelial cells. unimi.it This interference disrupts crucial processes for new blood vessel formation, such as endothelial cell migration and proliferation, thereby inhibiting angiogenesis under both basal and inflamed conditions. unimi.it

Investigation of Cellular Uptake Mechanisms and Intracellular Localization

Detailed experimental studies focusing specifically on the cellular uptake mechanisms and precise intracellular localization of this compound are limited in the reviewed scientific literature. However, the physicochemical properties conferred by its structure provide strong indications of its likely behavior.

The presence of the trifluoromethyl (CF3) group is known to significantly enhance the lipophilicity of a molecule. mdpi.com Increased lipophilicity generally facilitates the passive diffusion of a compound across the lipid bilayer of cell membranes, allowing it to penetrate cells more effectively and reach intracellular targets. mdpi.com This property is a key consideration in drug design, as it influences bioavailability and the ability of a compound to interact with targets within the cytoplasm or nucleus. researchgate.net While specific transporters or endocytic pathways have not been identified for this compound, its structural characteristics suggest that passive transport is a probable mechanism of cellular entry.

In Vitro Assessments of Specific Biological Activities and Their Underlying Mechanistic Basis

A range of in vitro biological activities have been reported for this compound and its derivatives, with studies often linking these activities to underlying cellular and molecular mechanisms.

Anticonvulsant Activity: Derivatives containing the 3-(trifluoromethyl)anilide moiety have demonstrated significant anticonvulsant activity in cellular models and animal screens, such as the maximal electroshock (MES) and 6-Hz seizure tests. nih.gov This activity is mechanistically linked to the compound's ability to bind to neuronal voltage-sensitive sodium channels, thereby modulating neuronal excitability. nih.gov The presence of the 3-(trifluoromethyl) group was found to confer considerably higher anticonvulsant protection compared to 3-chloroanilide analogs. nih.gov

Anticancer Effects: Phenylacetamide derivatives have shown potent cytotoxic effects against various cancer cell lines. A derivative targeting FLT3-ITD potently inhibited the proliferation of AML cancer cells. nih.gov The mechanistic basis for this effect involves the suppression of FLT3 kinase phosphorylation, which leads to the induction of apoptosis and cell cycle arrest in the G0/G1 phase. nih.gov Other fluorinated phenylacetamide derivatives have exhibited cytotoxicity against prostate (PC3), breast (MCF-7), and promyelocytic leukemia (HL-60) cell lines. nih.govnih.gov

Antibacterial Mechanisms: N-(trifluoromethyl)phenyl substituted pyrazole (B372694) derivatives have been reported as effective growth inhibitors of antibiotic-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These compounds were also shown to prevent the formation of and eradicate pre-existing bacterial biofilms. nih.gov Mechanistic investigations into their mode of action through macromolecular synthesis inhibition studies suggested that they have a broad range of inhibitory effects, indicating targets that impact global bacterial cell function. nih.gov

Anti-Angiogenic Pathways: The potential for anti-angiogenic activity is linked to the inhibition of key metabolic enzymes like PFKFB3. unimi.it By targeting this enzyme, related compounds can impair glycolysis in endothelial cells, which in turn affects the VEGF/VEGFR2 signaling pathway, leading to reduced cell migration and proliferation—two critical steps in the formation of new blood vessels. unimi.it

Antioxidant Activities: Acetamide derivatives have been evaluated for their antioxidant potential using various in vitro assays. nih.govresearchgate.net These tests include measuring the scavenging of stable free radicals like DPPH and ABTS, as well as assessing the reduction of reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophage cell lines. nih.govresearchgate.netnih.gov

Biological ActivityIn Vitro Model SystemKey Findings & Quantitative DataUnderlying Mechanistic Basis
AnticonvulsantMES and 6-Hz seizure screens3-(trifluoromethyl)anilide derivatives showed high protection. nih.govBinding to and modulation of voltage-sensitive sodium channels. nih.gov
AnticancerFLT3-ITD positive AML cell lines (MV4-11)Potent inhibition of cell proliferation. nih.govInhibition of FLT3 phosphorylation, induction of apoptosis, G0/G1 cell cycle arrest. nih.gov
AnticancerPC3 (prostate), MCF-7 (breast) cell linesDerivatives showed cytotoxic effects with IC50 values in the micromolar range. nih.govnih.govInduction of apoptosis. nih.gov
AntibacterialMRSA and Enterococcus faecalisEffective growth inhibition and prevention/eradication of biofilms. nih.govBroad inhibition of macromolecular synthesis. nih.gov
Anti-angiogenicHuman endothelial cells (HUVECs)Inhibition of cell migration and proliferation. unimi.itImpairment of the VEGF/VEGFR2 pathway via PFKFB3 inhibition. unimi.it
AntioxidantDPPH/ABTS assays, J774.A1 macrophagesDerivatives showed free radical scavenging activity and reduced ROS/NO production. nih.govresearchgate.netDirect scavenging of reactive species. nih.govnih.gov

Mechanistic Insights into the Trifluoromethyl Group's Influence on Protein-Ligand Interactions and Biological Activity

The trifluoromethyl (CF3) group is not merely a passive substituent; it plays a critical and active role in modulating the biological activity of this compound through its unique physicochemical properties. Its influence on protein-ligand interactions is a key aspect of its function.

Electronic Effects and Enhanced Binding: The CF3 group is a strong electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms. mdpi.com This property can significantly alter the electronic distribution of the phenyl ring, enhancing non-covalent interactions such as hydrogen bonding and electrostatic interactions with amino acid residues in the binding pocket of a target protein. mdpi.com Quantum mechanics calculations on similar substitutions have shown that replacing a methyl group with a trifluoromethyl group can lead to substantial gains in binding energy, often driven by favorable changes in electrostatic energy. researchgate.net

Lipophilicity and Hydrophobic Interactions: The CF3 group increases the lipophilicity of a molecule, which can enhance its ability to engage in hydrophobic interactions within the typically nonpolar pockets of protein active sites. mdpi.comresearchgate.net This improved hydrophobic binding can increase both the affinity and selectivity of the compound for its target. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond. mdpi.com This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation by oxidative enzymes in the liver (e.g., cytochrome P450s). This increased metabolic stability can prolong the compound's presence in vitro, allowing for more sustained interaction with its target. mdpi.com

A direct demonstration of the CF3 group's impact on biological activity comes from comparative studies of anticonvulsant phenylacetamide derivatives. Research has shown that analogs with a 3-(trifluoromethyl) group on the anilide ring exhibit considerably higher anticonvulsant activity than their 3-chloro counterparts, underscoring the beneficial contribution of the CF3 moiety to the desired biological effect. nih.gov

Despite a comprehensive search for crystallographic and structural data on the chemical compound This compound , no published research containing a single-crystal X-ray analysis or detailed study of its intermolecular interactions could be located in the available scientific literature.

The creation of the requested article, with its specific focus on hydrogen bonding networks, Hirshfeld surface analysis, and crystal packing motifs, is contingent upon the availability of a solved crystal structure for this exact compound. This foundational data is essential for a scientifically accurate and detailed discussion of the topics outlined.

Therefore, it is not possible to generate the requested article with the required in-depth, quantitative, and structural analysis. Information for related or similar compounds cannot be substituted, as the specific arrangement of atoms and the resulting intermolecular interactions are unique to each chemical entity.

Advanced Research Applications and Methodological Development Utilizing N Phenyl 2 3 Trifluoromethyl Phenyl Acetamide

Application as an Analytical Standard in Chromatographic Separations and Bioanalytical Method Development

The primary and most critical application of N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide is its use as a certified reference standard in analytical chemistry. In this capacity, it is indispensable for the development, validation, and routine application of chromatographic methods designed to analyze related pharmaceutical compounds.

Detailed Research Findings: Bioanalytical methods are essential for quantifying drugs and their metabolites in biological matrices like blood, plasma, or urine. onlinepharmacytech.infoijsat.org The development of these methods, often using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), requires pure, well-characterized reference standards for every analyte and potential impurity. onlinepharmacytech.info this compound, as a potential impurity or metabolite, serves this purpose.

Analysts use the standard to:

Establish Method Specificity: By injecting a pure standard of the compound, chromatographers can determine its retention time and confirm that the analytical method can separate it from the main API and other related substances.

Determine Sensitivity (LOD/LOQ): The standard is used to establish the Limit of Detection (LOD) and Limit of Quantitation (LOQ), defining the lowest concentration of the impurity that can be reliably detected and measured.

Create Calibration Curves: For quantitative analysis, a series of dilutions of the reference standard are prepared to create a calibration curve, which is then used to determine the exact concentration of the impurity in test samples.

The development of such a bioanalytical method involves a structured approach to achieve a selective and robust process. onlinepharmacytech.info For a compound like this compound, a reversed-phase HPLC method is a common starting point. ijsrtjournal.com

Interactive Data Table: Illustrative HPLC Method Parameters

Below are typical starting parameters for developing an HPLC-UV method for the analysis of this compound as a pharmaceutical impurity.

ParameterValue/ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile and Water (Gradient)A mixture of organic solvent and water allows for the effective elution of compounds with varying polarities.
Gradient 30% to 90% Acetonitrile over 20 minA gradient elution is often necessary to separate the main API from closely related impurities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC, balancing analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection (UV) 254 nmA common wavelength for detecting aromatic compounds.
Injection Volume 10 µLA typical volume for analytical injections.

Exploration in Novel Drug Delivery System Development (e.g., liposomes, microspheres, nanoparticles)

While this compound is primarily an analytical standard, its physical and chemical properties could theoretically be explored in the context of drug delivery systems. However, there is currently a lack of specific published research detailing its use in formulations like liposomes, microspheres, or nanoparticles.

Nanoemulsions, for instance, are advanced systems used to enhance the bioavailability and protect encapsulated compounds, and are tailored for various administration routes including dermal, oral, and ocular. mdpi.com The development of such systems involves a rational selection of components. Should this compound be identified as a key therapeutic agent itself, rather than an impurity, its physicochemical properties (such as solubility and logP) would be critical in designing an appropriate nano-carrier to improve its delivery.

Potential Contributions to Nanomaterials Science and Engineering Research

Direct contributions of this compound to nanomaterials science and engineering are not established in current research literature. The applications of organic molecules in this field typically rely on specific functional properties, such as photo-optical, electronic, or self-assembly capabilities, which have not been a research focus for this particular compound. Its value remains indirect, supporting the quality control of advanced pharmaceutical products that may themselves be nanomaterials (e.g., nano-formulated drugs).

Utility in Impurity Profiling and Quality Control Methodologies for Related Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

The most significant and practical application of this compound is in impurity profiling for the quality control (QC) of related APIs. synzeal.com Pharmaceutical impurities are unwanted chemicals that can arise during synthesis or degradation and may affect the safety and efficacy of a drug product. ijprajournal.comsemanticscholar.orgresearchgate.net Regulatory bodies like the ICH require that impurities present above a certain threshold (typically 0.1%) be identified, quantified, and monitored. semanticscholar.orgresearchgate.net

Detailed Research Findings: this compound is structurally related to impurities found in immunomodulatory drugs such as Leflunomide and its active metabolite, Teriflunomide. pharmaffiliates.comlgcstandards.com These drugs contain trifluoromethylphenyl moieties, and impurities can arise from starting materials, intermediates, or side reactions during synthesis. ijprajournal.com

The utility of this compound in this context is multifaceted:

Peak Identification: In a complex chromatogram of a drug substance, unknown peaks can be tentatively identified by comparing their retention times with that of the known this compound reference standard. This is a crucial first step in impurity identification. biomedres.us

Structure Elucidation: The certified standard provides the authentic material needed for spectroscopic analysis (e.g., MS, NMR) to confirm the structure of an impurity found in a drug batch. semanticscholar.org

Quality Control: Once identified, the impurity must be controlled within strict limits in every batch of the API. The reference standard is used in routine QC tests to quantify the level of this compound, ensuring that the batch meets pharmacopeial or internal specifications. synzeal.com

Advanced analytical techniques such as HPLC, UPLC, and LC-MS are the primary tools used for this purpose, as they can separate and quantify impurities at very low levels. scirp.org The availability of a pure reference standard for this compound is a prerequisite for validating these analytical methods according to regulatory guidelines. scirp.org

Interactive Data Table: Classification of Pharmaceutical Impurities

This table outlines the general classification of impurities for which a standard like this compound would be used for identification and control.

Impurity TypeDescriptionPotential Origin of this compound
Organic Impurities Process-related or drug-related volatile or non-volatile chemical substances.Could be an unreacted starting material, a synthetic intermediate, or a by-product from a side reaction.
Inorganic Impurities Reagents, ligands, catalysts, heavy metals, or other residual materials.Not applicable.
Residual Solvents Organic or inorganic liquids used during the synthesis process.Not applicable.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide derivatives?

  • Answer: The synthesis typically involves coupling reactions between substituted phenylacetic acid derivatives and aniline intermediates. For example, Pd-catalyzed regioselective iminothiolation of alkynes has been utilized to introduce trifluoromethyl groups efficiently . Solid-phase synthesis is also employed for analogs requiring precise stereochemical control, such as glycopeptide derivatives with trifluoromethyl substituents . Key steps include activating the acetamide group via coupling reagents (e.g., HATU or EDC) and optimizing reaction conditions (e.g., DMF as solvent, 60–80°C) to achieve yields >75% .

Q. How are structural and purity characteristics validated for these compounds?

  • Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming substituent positions and detecting impurities. For instance, the trifluoromethyl group at the 3-position of the phenyl ring shows distinct ¹⁹F NMR signals at δ −62 to −65 ppm . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%), while electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., m/z 395.1 for C₁₇H₁₄F₃NO) .

Q. What in vivo models are used to assess anticonvulsant activity?

  • Answer: The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests are standard. N-phenyl-2-[3-(trifluoromethyl)phenyl]acetamide derivatives exhibit ED₅₀ values of 25–45 mg/kg in the MES model, indicating potent suppression of tonic-clonic seizures . The 6-Hz psychomotor seizure test further evaluates efficacy against therapy-resistant epilepsy .

Advanced Research Questions

Q. How does the trifluoromethyl group influence structure-activity relationships (SAR) in anticonvulsant analogs?

  • Answer: The 3-(trifluoromethyl)phenyl moiety enhances lipophilicity (logP ~3.2), improving blood-brain barrier penetration compared to chloro or methoxy substituents . SAR studies reveal that electron-withdrawing CF₃ groups stabilize π-π interactions with neuronal voltage-gated sodium channels, reducing ED₅₀ values by 30–40% relative to non-fluorinated analogs . Derivatives with CF₃ at the meta position show superior activity to para-substituted variants due to steric and electronic compatibility with target binding pockets .

Q. How can spectral data contradictions (e.g., NMR shifts) be resolved for structurally similar derivatives?

  • Answer: Discrepancies in ¹H NMR chemical shifts (e.g., δ 7.54–7.60 ppm for aromatic protons) often arise from solvent polarity or hydrogen bonding. Deuterated DMSO-d₆ may induce downfield shifts due to strong hydrogen-bond acceptor properties, whereas CDCl₃ yields upfield shifts. Computational tools (e.g., density functional theory) can predict shifts within ±0.2 ppm accuracy, aiding assignments .

Q. What strategies improve regioselectivity in Pd-catalyzed coupling reactions for trifluoromethylated intermediates?

  • Answer: The CF₃ group’s steric bulk and electron-withdrawing nature direct regioselectivity in Pd-catalyzed reactions. For example, in iminothiolation of alkynes, CF₃ at the meta position favors β-addition due to reduced steric hindrance, achieving >90% regioselectivity . Ligand choice (e.g., XPhos) and low temperatures (0–10°C) further suppress side reactions .

Q. How do pharmacokinetic properties vary with substituent modifications in this scaffold?

  • Answer: Metabolic stability assays (e.g., liver microsomes) indicate that CF₃-substituted derivatives exhibit longer half-lives (t₁/₂ = 2.5–3.5 hours) than chloro analogs (t₁/₂ = 1.2 hours) due to resistance to cytochrome P450 oxidation . Introducing hydrophilic groups (e.g., morpholine) reduces logP from 3.2 to 2.1, enhancing aqueous solubility but decreasing brain uptake by ~50% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.